AE9C90CB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

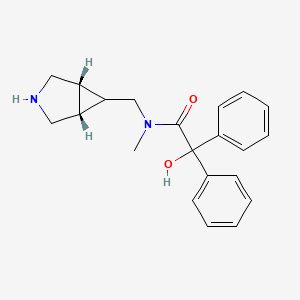

C21H24N2O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C21H24N2O2/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-19,22,25H,12-14H2,1H3/t17-,18+,19? |

InChI Key |

AARSINSGAQDAKQ-DFNIBXOVSA-N |

Isomeric SMILES |

CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Canonical SMILES |

CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Synonyms |

AE9C90CB N-((1R, 5S, 6R)-3-azabicyclo(3.1.0)hex-6-ylmethyl)-2-hydroxy-N-methyl-2, 2-diphenylacetamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AE9C90CB in Urothelium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE9C90CB is a novel and potent antagonist of muscarinic acetylcholine receptors, demonstrating significant selectivity for the M3 receptor subtype.[1][2] This selectivity profile underpins its primary therapeutic application in the management of overactive bladder (OAB), where it mitigates the symptoms of urinary urgency and frequency by modulating urothelial and detrusor muscle function.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the urothelium, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile. Furthermore, this document will explore the potential, though currently less substantiated, role of muscarinic receptor antagonism in the context of urothelial carcinoma.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies, providing key quantitative data on its affinity, potency, and selectivity.

Table 1: Muscarinic Receptor Binding Affinities of this compound and Comparator Compounds

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M2 Selectivity (fold) |

| This compound | 9.90 ± 0.11 | 8.60 ± 0.05 | 9.90 ± 0.11 | 9.70 ± 0.08 | 9.80 ± 0.10 | 20 |

| Tolterodine | 9.30 ± 0.06 | 9.40 ± 0.05 | 9.50 ± 0.06 | 9.20 ± 0.05 | 9.30 ± 0.06 | 0.8 |

| Oxybutynin | 8.90 ± 0.04 | 8.70 ± 0.04 | 9.10 ± 0.05 | 8.80 ± 0.04 | 8.90 ± 0.05 | 2.5 |

| Solifenacin | 8.80 ± 0.05 | 8.20 ± 0.04 | 9.30 ± 0.06 | 8.60 ± 0.05 | 8.90 ± 0.05 | 12.6 |

| Darifenacin | 8.90 ± 0.04 | 8.00 ± 0.03 | 9.40 ± 0.05 | 8.50 ± 0.04 | 8.80 ± 0.04 | 25.1 |

Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant. Data sourced from radioligand binding studies.[1]

Table 2: Functional Potency and Selectivity of this compound

| Parameter | Value |

| Functional Antagonism (pKB) on rat bladder strips | 9.13 ± 0.12 |

| Functional Selectivity for Urinary Bladder over Salivary Gland (vs. Oxybutynin) | 9-fold better |

| Central Muscarinic Receptor Occupancy (in mice) | 0.9% |

pKB is the negative logarithm of the antagonist dissociation constant. Data sourced from in vitro functional assays and in vivo studies.

Core Mechanism of Action in the Urothelium

The urothelium is not merely a passive barrier; it is a dynamic tissue that senses and transmits signals about the bladder's state. Acetylcholine (ACh) released from both neuronal and non-neuronal (urothelial) sources plays a critical role in this signaling cascade. This compound exerts its effects by antagonizing the M3 muscarinic receptors located on urothelial cells and detrusor smooth muscle.

Signaling Pathways in Benign Urothelial Function

In the normal urothelium, ACh binds to M3 muscarinic receptors, initiating a signaling cascade that contributes to the sensation of bladder fullness and modulates detrusor muscle activity. The binding of ACh to M3 receptors on urothelial cells is believed to trigger the release of secondary messengers such as ATP and nitric oxide (NO). These messengers then act on adjacent cells, including afferent nerves and suburothelial interstitial cells, to propagate the signal.

This compound, as a potent M3 antagonist, blocks the initial step in this pathway. By preventing ACh from binding to the M3 receptor, it inhibits the downstream release of ATP and NO, thereby dampening the sensory signals originating from the urothelium and reducing the likelihood of involuntary detrusor contractions.

Potential Mechanism in Urothelial Carcinoma

While direct evidence for this compound in urothelial carcinoma is lacking, the established role of the cholinergic system and M3 receptors in other cancers provides a basis for hypothesizing a potential anti-tumor effect. In several cancer types, ACh acts as an autocrine/paracrine growth factor, stimulating cell proliferation and inhibiting apoptosis through M3 receptor activation. The downstream signaling pathways implicated in these pro-tumorigenic effects often involve the activation of the MAPK/ERK and PI3K/Akt pathways.

Therefore, it is plausible that by antagonizing the M3 receptor, this compound could inhibit the growth and survival of urothelial carcinoma cells that are dependent on cholinergic signaling. Further research is warranted to investigate this potential application.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human recombinant muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes.

-

Binding Assay: The membrane preparations are incubated with a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), in the presence of varying concentrations of this compound.

-

Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay for Antagonist Potency

Objective: To determine the functional antagonist potency (pKB) of this compound on bladder smooth muscle contraction.

Methodology:

-

Tissue Preparation: Urinary bladders are isolated from male Wistar rats. The bladder is dissected into longitudinal strips.

-

Tissue Mounting: The bladder strips are mounted in an organ bath containing an oxygenated physiological salt solution at a constant temperature and under a resting tension.

-

Equilibration: The tissues are allowed to equilibrate for a period, with regular washes.

-

Contraction Induction: Cumulative concentration-response curves to a muscarinic agonist, such as carbachol, are generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a set period.

-

Post-Antagonist Contraction: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the carbachol concentration-response curve caused by this compound is used to calculate the pKB value using the Schild equation.

In Vivo Assay for Functional Selectivity

Objective: To assess the functional selectivity of this compound for the urinary bladder over the salivary gland.

Methodology:

-

Animal Model: Anesthetized male New Zealand White rabbits are used.

-

Intravesicular Pressure Measurement: A catheter is inserted into the urinary bladder to measure intravesicular pressure.

-

Salivary Secretion Measurement: A pre-weighed cotton ball is placed in the rabbit's mouth to collect saliva.

-

Agonist Challenge: An intravenous infusion of carbachol is administered to induce both bladder contraction (increased intravesicular pressure) and salivation.

-

Antagonist Administration: this compound is administered intravenously at increasing doses.

-

Measurement of Inhibition: The dose-dependent inhibition of both carbachol-induced bladder contraction and salivation by this compound is measured.

-

Data Analysis: The ED50 values (the dose required to produce 50% of the maximal inhibitory effect) for bladder and salivary responses are calculated and compared to determine the functional selectivity.

Conclusion

This compound is a highly potent and selective M3 muscarinic receptor antagonist with a clear mechanism of action in the urothelium for the treatment of overactive bladder. Its high affinity for the M3 receptor and functional selectivity for the urinary bladder translate into a favorable therapeutic profile. While its role in urothelial carcinoma is currently speculative, the known involvement of the M3 receptor in cancer cell proliferation suggests a promising avenue for future research. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other muscarinic receptor modulators in both benign and malignant urothelial conditions.

References

AE9C90CB discovery and synthesis pathway

A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A Covalent Inhibitor of KRAS G12C

For decades, the KRAS oncogene was considered "undruggable" due to its unique structural characteristics. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and irreversible inhibitor of the KRAS G12C mutant, represents a significant breakthrough in oncology. This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of Sotorasib, intended for researchers, scientists, and drug development professionals.

Discovery of Sotorasib

The journey to discover Sotorasib began with a new understanding of the KRAS protein's structure. The G12C mutation, present in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, introduces a reactive cysteine residue. This cysteine became the target for developing covalent inhibitors.[1] Initial efforts focused on a hidden pocket on the KRAS protein, known as the switch-II pocket (S-IIP).[2]

Through extensive screening of cysteine-reactive compounds, a novel inhibitor scaffold was identified.[3] Medicinal chemistry efforts then optimized this initial hit, leading to the development of Sotorasib. A key challenge in the development process was addressing the presence of atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. Strategies were employed to identify a lead molecule with stable atropisomeric properties suitable for drug development.[4]

Mechanism of Action

Sotorasib functions by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2] This covalent bond is formed within the switch-II pocket, which is only accessible when the KRAS protein is in its inactive, GDP-bound state. By forming this irreversible bond, Sotorasib locks the KRAS G12C protein in its inactive state, preventing it from being reactivated. This targeted approach ensures high specificity for the mutant protein with minimal effects on the wild-type KRAS protein.

The inhibition of KRAS G12C by Sotorasib leads to the suppression of downstream signaling pathways that are crucial for tumor cell growth and survival, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling ultimately leads to the inhibition of tumor growth and, in some cases, tumor regression.

Quantitative Data Summary

The efficacy of Sotorasib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data related to its bioactivity and clinical performance.

Table 1: Preclinical Bioactivity of Sotorasib

| Assay | Cell Line | IC50 Value | Reference |

| p-ERK1/2 Inhibition | MIA PaCa-2 | 0.070 µM | |

| Cellular Viability (72h) | MIA PaCa-2 | 0.005 µM | |

| Cellular Viability (72h) | NCI-H358 | ~0.006 µM | |

| Cellular Viability (72h) | A549 (KRAS G12S) | 36.5 µM |

Table 2: Clinical Efficacy of Sotorasib in the CodeBreaK 100 Trial (NSCLC)

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 37.1% | Advanced NSCLC | |

| Median Progression-Free Survival (PFS) | 6.8 months | Advanced NSCLC | |

| Median Overall Survival (OS) | 12.5 months | Advanced NSCLC | |

| Disease Control Rate (DCR) | 80.6% | Advanced NSCLC |

Table 3: Pharmacokinetic Parameters of Sotorasib

| Parameter | Value | Population | Reference |

| Maximum Serum Concentration (Cmax) | 7.5 µg/mL | Patients with NSCLC and CRC (960 mg daily dose) | |

| Area Under the Curve (AUC) | 65.3 h·µg/mL | Patients with NSCLC and CRC (960 mg daily dose) | |

| Elimination Half-life (t1/2,z) | 5.5 h | Patients with NSCLC and CRC (960 mg daily dose) |

Experimental Protocols

p-ERK1/2 Inhibition Assay

This protocol describes a method to assess the potency of Sotorasib in inhibiting the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK1/2.

1. Cell Seeding:

-

Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.

2. Serum Starvation:

-

Replace the growth medium with a serum-free medium and incubate for 24 hours.

3. Compound Treatment:

-

Treat the cells with various concentrations of Sotorasib (e.g., 0.1 nM to 10 µM) for 2 hours.

4. Stimulation:

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce ERK phosphorylation.

5. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

6. Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-ERK1/2 and total-ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

7. Detection and Data Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and calculate the ratio of p-ERK to total-ERK.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Synthesis Pathway

The chemical synthesis of Sotorasib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by key coupling reactions to introduce the various substituents. A critical step in the synthesis is a Suzuki coupling reaction to form a key biaryl bond. The synthesis also involves an amidation reaction and a nucleophilic aromatic substitution. The final step often involves the isolation of the desired atropisomer. A commercial manufacturing process has been developed to enable the large-scale production of Sotorasib.

Visualizations

Caption: KRAS G12C signaling pathway and Sotorasib's point of inhibition.

Caption: Simplified workflow for the synthesis of Sotorasib.

References

Unraveling the Muscarinic Receptor Binding Profile of AE9C90CB: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the muscarinic receptor binding affinity of AE9C90CB, a novel antagonist with promising selectivity for the urinary bladder. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Executive Summary

This compound has been identified as a potent muscarinic receptor antagonist with a notable selectivity profile. In vitro studies reveal a higher affinity for the M3 muscarinic receptor subtype compared to other subtypes, particularly M2. This selectivity is believed to contribute to its functional preference for the urinary bladder over salivary glands, suggesting a potential for reduced side effects, such as dry mouth, commonly associated with non-selective antimuscarinic agents used in the treatment of overactive bladder.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The data, presented as pKi values, indicate the negative logarithm of the inhibition constant (Ki), with a higher pKi value denoting a stronger binding affinity.

| Receptor Subtype | Mean pKi ± SEM | Fold Selectivity (vs. M3) |

| M1 | 9.75 ± 0.10 | 1.4 |

| M2 | 8.60 ± 0.08 | 20 |

| M3 | 9.90 ± 0.11 | 1 |

| M4 | 9.65 ± 0.12 | 1.8 |

| M5 | 9.70 ± 0.13 | 1.6 |

Data compiled from competitive binding assays using human recombinant muscarinic receptors[1][2].

This compound demonstrates the highest affinity for the M3 receptor subtype (pKi = 9.90), followed closely by M1, M5, and M4.[1][2] Notably, it exhibits a 20-fold lower affinity for the M2 receptor subtype, a key finding that likely underpins its tissue selectivity.[1]

Experimental Protocols: Radioligand Binding Assay

The following section outlines a representative methodology for determining the muscarinic receptor binding affinity of a test compound like this compound, based on standard practices in the field.

Objective

To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes M1, M2, M3, M4, and M5 using a competitive radioligand binding assay.

Materials

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS)

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Test Compound: this compound

-

Non-specific Binding Control: Atropine (1 µM)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation Cocktail

-

96-well filter plates

-

Scintillation counter

Procedure

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [³H]NMS (at a concentration near its Kd), and varying concentrations of this compound or atropine (for non-specific binding). The total assay volume is brought to 250 µL with assay buffer.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the 96-well filter plates to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. The M2 and M3 subtypes are of particular relevance to the action of this compound in the urinary bladder and salivary glands.

M3 Receptor Signaling in Bladder Smooth Muscle Contraction

The contraction of the detrusor muscle in the urinary bladder is primarily mediated by the M3 muscarinic receptor. The binding of acetylcholine to the M3 receptor initiates a signaling cascade that leads to muscle contraction. This compound, as an antagonist, blocks this pathway.

Muscarinic Receptor Signaling in Salivary Glands

Salivary secretion is also predominantly stimulated by M3 receptor activation, following a similar Gq/11-PLC pathway as in the bladder. However, M2 receptors are also present and can modulate neurotransmitter release. The high affinity of this compound for M3 receptors explains why it can cause dry mouth, although its functional selectivity for the bladder suggests this effect may be less pronounced compared to non-selective antagonists.

Conclusion

This compound is a high-affinity muscarinic receptor antagonist with a 20-fold selectivity for the M3 subtype over the M2 subtype. This binding profile, determined through rigorous radioligand binding assays, likely contributes to its observed functional selectivity for the urinary bladder. The detailed understanding of its binding characteristics and the signaling pathways it modulates is crucial for its continued development and for elucidating the finer points of muscarinic receptor pharmacology in the treatment of overactive bladder. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field.

References

AE9C90CB: A Comprehensive M3 vs. M2 Receptor Selectivity Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: AE9C90CB is a novel muscarinic receptor antagonist that has demonstrated significant interest in the field of pharmacology, particularly for its potential therapeutic applications. Understanding its selectivity profile, especially concerning the M2 and M3 muscarinic acetylcholine receptor subtypes, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and side-effect profile. This technical guide provides a detailed overview of the M3 versus M2 receptor selectivity of this compound, incorporating quantitative data, in-depth experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Receptor Selectivity

The selectivity of this compound for the M3 over the M2 muscarinic receptor subtype has been quantified through rigorous radioligand binding assays. The data presented below summarizes the binding affinities of this compound for all five human muscarinic receptor subtypes (M1-M5), allowing for a comprehensive assessment of its selectivity profile.

| Receptor Subtype | pKi | Ki (nM) | M3 Selectivity Ratio (Ki M2 / Ki M3) |

| M1 | 9.42 ± 0.08 | 0.38 | - |

| M2 | 8.60 ± 0.05 | 2.51 | - |

| M3 | 9.90 ± 0.11 | 0.13 | 20-fold[1] |

| M4 | 9.30 ± 0.07 | 0.50 | - |

| M5 | 9.00 ± 0.06 | 1.00 | - |

In functional assays, this compound has been shown to exhibit potent antagonism at the M3 receptor. On isolated rat bladder strips, this compound demonstrated insurmountable antagonism with a pKB value of 9.13 ± 0.12.[1] This high pKB value indicates a strong antagonistic activity at the functionally relevant M3 receptors in this tissue.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of this compound for the human muscarinic M1-M5 receptor subtypes were determined using competitive radioligand binding assays.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are harvested.

-

The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay.

2. Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

Each well contains a final volume of 250 µL.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, is used at a concentration close to its Kd for each receptor subtype.

-

Competitor: this compound is serially diluted to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist, such as 1 µM atropine.

-

Incubation: The reaction mixture, containing the cell membranes, [3H]NMS, and either buffer, this compound, or atropine, is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Harvesting: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

The competition binding data is analyzed using a non-linear regression analysis program (e.g., Prism).

-

The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) are determined.

-

The Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

pKi values are calculated as the negative logarithm of the Ki values.

Isolated Tissue Functional Assay (Rat Bladder Strips)

The functional antagonism of this compound at the M3 receptor was assessed using isolated rat bladder detrusor smooth muscle strips.

1. Tissue Preparation:

-

Male Wistar rats are euthanized by a humane method.

-

The urinary bladder is quickly excised and placed in cold, oxygenated physiological salt solution (PSS). The composition of the PSS is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.

-

The bladder is opened, and the urothelium is removed. Longitudinal detrusor muscle strips (approximately 10 mm in length and 2 mm in width) are prepared.

2. Organ Bath Setup:

-

The muscle strips are mounted in organ baths containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

The strips are connected to isometric force transducers to record changes in muscle tension.

-

An initial tension of approximately 1 gram is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with regular washes of fresh PSS.

3. Experimental Protocol:

-

After the equilibration period, the viability of the tissue is confirmed by contracting the strips with a high concentration of KCl (e.g., 80 mM).

-

Following a washout and return to baseline tension, a cumulative concentration-response curve to a muscarinic agonist, typically carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M), is generated.

-

The tissues are then washed and allowed to recover.

-

The strips are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibrium.

-

A second cumulative concentration-response curve to carbachol is then generated in the presence of this compound.

-

This process is repeated with different concentrations of this compound.

4. Data Analysis (Schild Analysis):

-

The antagonistic effect of this compound is quantified by determining the dose ratio, which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in its absence.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's affinity. For insurmountable antagonists, the pKB is calculated, which is the negative logarithm of the antagonist's dissociation constant.

Mandatory Visualization

Signaling Pathways

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Caption: Isolated Tissue Functional Assay Workflow.

References

AE9C90CB for the Treatment of Detrusor Overactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detrusor overactivity, the underlying pathophysiology of overactive bladder (OAB), is characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase. The primary therapeutic strategy involves the antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which are crucial for mediating detrusor contraction. This technical guide provides an in-depth overview of AE9C90CB, a novel and potent M3 selective muscarinic receptor antagonist. This document details its pharmacological profile, including binding affinities and functional activity, and provides comprehensive experimental protocols for its preclinical evaluation. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent for detrusor overactivity.

Introduction

Overactive bladder is a prevalent condition significantly impacting the quality of life for millions worldwide. The hallmark of OAB is the involuntary contraction of the detrusor smooth muscle, leading to symptoms of urinary urgency, frequency, and in some cases, incontinence. The parasympathetic nervous system, through the release of acetylcholine (ACh) and its subsequent activation of muscarinic receptors on the detrusor muscle, is the principal driver of bladder contraction. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of contractile response in the bladder.[1] Consequently, antagonists with high affinity and selectivity for the M3 receptor are a cornerstone of OAB pharmacotherapy.

This compound, with the chemical name N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, is a novel muscarinic receptor antagonist developed for the treatment of OAB.[1][2] Preclinical studies have demonstrated its high affinity and selectivity for the M3 muscarinic receptor, translating to potent inhibition of detrusor muscle contraction. This guide provides a comprehensive summary of the available preclinical data for this compound and detailed methodologies for key in vitro and in vivo experiments.

Pharmacological Profile of this compound

In Vitro Muscarinic Receptor Binding Affinity

Radioligand binding assays using human recombinant muscarinic receptors have been employed to determine the binding affinity (pKi) of this compound for each of the five muscarinic receptor subtypes. These studies demonstrate that this compound exhibits a high affinity for the M3 receptor with notable selectivity over the M2 subtype.[1][2]

Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound and Comparator Compounds

| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity (fold) |

| This compound | 9.25 ± 0.08 | 8.60 ± 0.05 | 9.90 ± 0.11 | 9.15 ± 0.07 | 9.35 ± 0.09 | ~20 |

| Tolterodine | 8.85 ± 0.05 | 8.80 ± 0.04 | 8.95 ± 0.06 | 8.75 ± 0.05 | 8.85 ± 0.06 | ~1.4 |

| Oxybutynin | 8.90 ± 0.06 | 8.30 ± 0.04 | 9.10 ± 0.07 | 8.80 ± 0.05 | 8.95 ± 0.07 | ~6.3 |

| Solifenacin | 8.70 ± 0.05 | 8.15 ± 0.04 | 9.25 ± 0.08 | 8.60 ± 0.05 | 8.80 ± 0.06 | ~12.6 |

| Darifenacin | 8.65 ± 0.06 | 7.90 ± 0.04 | 9.45 ± 0.09 | 8.55 ± 0.05 | 8.70 ± 0.06 | ~35.5 |

Values are presented as mean ± SEM.

In Vitro Functional Activity in Isolated Rat Bladder

The functional antagonist activity of this compound was assessed in isolated rat bladder strips by measuring its ability to inhibit carbachol-induced muscle contractions. This compound demonstrated potent, concentration-dependent antagonism of the carbachol response.

Table 2: Functional Antagonist Potency (pKB) of this compound and Comparators in Isolated Rat Bladder Strips

| Compound | pKB |

| This compound | 9.13 ± 0.12 |

| Tolterodine | 8.75 ± 0.10 |

| Oxybutynin | 8.89 ± 0.11 |

| Solifenacin | 9.02 ± 0.13 |

| Darifenacin | 9.21 ± 0.14 |

Values are presented as mean ± SEM.

In Vivo Efficacy in a Rabbit Model of Detrusor Overactivity

The in vivo efficacy of this compound was evaluated in anesthetized rabbits by measuring its ability to inhibit carbachol-induced increases in intravesicular pressure (a measure of bladder contraction) and salivary secretion (a common anticholinergic side effect). This compound demonstrated a dose-dependent inhibition of bladder contractions with a favorable selectivity profile for the bladder over the salivary gland.

Table 3: In Vivo Efficacy and Selectivity of Intravenously Administered this compound and Comparators in Anesthetized Rabbits

| Compound | ID50 Bladder (µg/kg) | ID50 Salivary Gland (µg/kg) | Bladder/Salivary Gland Selectivity Ratio |

| This compound | 3.5 | 10.5 | 3.0 |

| Tolterodine | 8.2 | 9.8 | 1.2 |

| Oxybutynin | 12.5 | 4.2 | 0.3 |

| Solifenacin | 4.8 | 7.5 | 1.6 |

| Darifenacin | 2.5 | 5.5 | 2.2 |

ID50 is the dose required to produce 50% inhibition of the carbachol-induced response.

Signaling Pathways in Detrusor Muscle Contraction

The contraction of detrusor smooth muscle is a complex process initiated by the binding of acetylcholine to M3 muscarinic receptors. This binding triggers a cascade of intracellular events, primarily through the Gq/11 protein pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. The M2 receptor, while more abundant, is thought to play a modulatory role, in part by inhibiting the relaxation signals mediated by the β-adrenergic system. This compound exerts its therapeutic effect by competitively blocking the M3 receptor, thereby inhibiting this contractile signaling cascade.

Caption: M3 muscarinic receptor signaling pathway in detrusor smooth muscle and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments used to characterize this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the procedure for determining the binding affinity of a test compound for the five human muscarinic receptor subtypes.

Caption: Workflow for the radioligand binding assay.

Materials:

-

Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

-

Test compound (e.g., this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test compound. For determination of non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Bladder Strip Contractility Assay

This in vitro functional assay assesses the ability of a test compound to antagonize agonist-induced contractions of bladder smooth muscle.

Caption: Workflow for the isolated rat bladder strip contractility assay.

Materials:

-

Male Wistar rats (250-400g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 0.5, NaHCO3 11.9, NaH2PO4 0.4, glucose 5.55), gassed with 95% O2 / 5% CO2.

-

Organ bath system with isometric force transducers

-

Carbachol (agonist)

-

Test compound (e.g., this compound)

Procedure:

-

Tissue Preparation: Euthanize a rat and immediately excise the urinary bladder. Place the bladder in cold, oxygenated Tyrode's solution. Carefully remove any adhering connective and fatty tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

-

Mounting: Suspend each bladder strip in an organ bath containing oxygenated Tyrode's solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Apply an initial tension of 1g to each strip and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

Antagonist Incubation: Add the test compound (antagonist) at a specific concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes).

-

Agonist Stimulation: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the resulting isometric contraction.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response to carbachol versus the logarithm of the carbachol concentration. Determine the EC50 of carbachol in the absence and presence of the antagonist. Calculate the dose ratio (DR) and construct a Schild plot to determine the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In Vivo Rabbit Model of Carbachol-Induced Bladder Contraction and Salivation

This in vivo assay evaluates the functional selectivity of a test compound for the bladder over the salivary glands in an anesthetized animal model.

References

Investigating the Anticholinergic Properties of a Novel Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound identifier "AE9C90CB" does not correspond to a known chemical entity in public scientific databases. Therefore, this document serves as an in-depth technical guide and template for investigating the anticholinergic properties of a novel compound, herein referred to as "Compound X".

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a vast array of physiological functions in both the central and peripheral nervous systems.[1][2][3] Cholinergic signaling is implicated in processes ranging from muscle contraction and glandular secretion to higher cognitive functions like learning and memory.[1][4] The effects of ACh are mediated by two main types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).

Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are divided into five subtypes (M1-M5) and are the primary targets for anticholinergic drugs. These drugs competitively inhibit the binding of ACh to muscarinic receptors, thereby blocking its effects. The therapeutic applications of anticholinergic agents are extensive, though their use can be limited by a range of side effects.

This guide provides a comprehensive overview of the standard methodologies employed to characterize the anticholinergic profile of a novel investigational compound, "Compound X". It outlines the key in vitro experiments for determining receptor affinity and functional antagonism, presents data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The anticholinergic activity of Compound X is typically quantified through a series of in vitro assays. The data should be meticulously recorded and presented to allow for clear interpretation and comparison.

Muscarinic Receptor Binding Affinity

The affinity of Compound X for each of the five human muscarinic receptor subtypes (M1-M5) is determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is the key parameter, representing the concentration of Compound X required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ) of Compound X

| Receptor Subtype | Radioligand Used | Kᵢ of Compound X (nM) |

| M₁ | [³H]-NMS | e.g., 15.2 ± 1.8 |

| M₂ | [³H]-NMS | e.g., 89.5 ± 7.3 |

| M₃ | [³H]-NMS | e.g., 12.7 ± 1.5 |

| M₄ | [³H]-NMS | e.g., 250.1 ± 21.0 |

| M₅ | [³H]-NMS | e.g., 45.3 ± 4.1 |

| Data are typically presented as mean ± SEM from at least three independent experiments. |

In Vitro Functional Antagonism

Functional assays measure the ability of Compound X to inhibit the physiological response induced by a muscarinic agonist (e.g., acetylcholine or carbachol). The half-maximal inhibitory concentration (IC₅₀) is determined, which can be used to calculate the pA₂, a measure of antagonist potency.

Table 2: Functional Antagonist Potency (IC₅₀ and pA₂) of Compound X

| Receptor Subtype & Assay Type | Agonist Used | IC₅₀ of Compound X (nM) | pA₂ |

| M₁ (Calcium Mobilization) | Carbachol | e.g., 25.6 ± 2.9 | e.g., 8.6 |

| M₂ (cAMP Inhibition) | Acetylcholine | e.g., 150.2 ± 12.5 | e.g., 7.8 |

| M₃ (Calcium Mobilization) | Carbachol | e.g., 22.1 ± 2.4 | e.g., 8.7 |

| Data are typically presented as mean ± SEM from at least three independent experiments. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a compound's pharmacological profile.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Compound X for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of Compound X at human M₁-M₅ muscarinic receptors.

Materials:

-

Cell membranes from stable cell lines expressing individual human M₁-M₅ receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Compound X stock solution and serial dilutions.

-

96-well plates, filter mats (GF/C), and a cell harvester.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kₔ value), and a range of concentrations of Compound X.

-

Total and Non-Specific Binding: For total binding wells, add vehicle instead of Compound X. For non-specific binding wells, add a saturating concentration of atropine.

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific CPM from total CPM.

-

Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

In Vitro Functional Assay (Calcium Mobilization)

This assay is used for Gq-coupled receptors like M₁, M₃, and M₅. It measures the inhibition of agonist-induced increases in intracellular calcium concentration.

Objective: To determine the functional antagonist potency (IC₅₀) of Compound X at human M₁, M₃, or M₅ receptors.

Materials:

-

Stable cell line expressing the target human muscarinic receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist: Carbachol.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Compound X stock solution and serial dilutions.

-

Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of Compound X (or vehicle) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist carbachol (typically the EC₈₀) to all wells simultaneously.

-

Data Acquisition: Measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response in the absence of agonist as 0% and the response with agonist and vehicle as 100%.

-

Plot the percentage of agonist response against the log concentration of Compound X.

-

Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

-

Visualizations: Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in the investigation.

Caption: Muscarinic receptor signaling pathways.

Caption: A typical workflow for in vitro anticholinergic screening.

Conclusion

The investigation of a novel compound's anticholinergic properties is a structured process that moves from broad primary screening to detailed characterization of potency and receptor subtype selectivity. By employing rigorous in vitro binding and functional assays, researchers can build a comprehensive pharmacological profile. The data and methodologies outlined in this guide provide a robust framework for assessing the potential of new chemical entities as therapeutic agents targeting the muscarinic cholinergic system. Subsequent in vivo studies would be required to confirm these properties and evaluate the compound's overall safety and efficacy profile.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]

Unveiling AE9C90CB: A Deep Dive into its Antagonistic Effects on Smooth Muscle Contraction

For Immediate Release

This technical guide provides an in-depth analysis of AE9C90CB, a novel and selective muscarinic receptor antagonist, and its effects on smooth muscle contraction. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, chemically identified as N- [(1R, 5S, 6R)-3-azabicyclo [3.1.0] hex-6-ylmethyl]-2-hydroxy-N-methyl-2, 2-diphenylacetamide, is a potent muscarinic receptor antagonist with significant potential for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action centers on the inhibition of acetylcholine-induced smooth muscle contraction, particularly in the urinary bladder's detrusor muscle.[1] This document outlines the pharmacological profile of this compound, detailing its receptor binding affinities, functional potency, and the experimental methodologies used to determine these properties.

Mechanism of Action: Targeting Muscarinic Receptors

The contraction of the urinary bladder is primarily regulated by the parasympathetic nervous system, where acetylcholine (ACh) acts as the key neurotransmitter.[1] ACh stimulates post-ganglionic muscarinic receptors on the detrusor smooth muscle, leading to contraction.[1] Human detrusor smooth muscle contains a mix of M2 and M3 muscarinic receptor subtypes.

This compound functions as a competitive antagonist at these muscarinic receptors. Its therapeutic efficacy stems from its notable selectivity for the M3 receptor subtype over the M2 subtype. By blocking the M3 receptors, this compound effectively inhibits the contractile signals mediated by ACh, leading to relaxation of the bladder smooth muscle.

Figure 1: Mechanism of Action of this compound on Detrusor Smooth Muscle.

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been quantified through various in vitro assays. The data highlights its high affinity and selectivity for muscarinic receptors.

Radioligand Binding Affinities

The binding affinity of this compound for human recombinant muscarinic receptor subtypes (M1-M5) was determined using competitive radioligand binding assays with [³H] N-methylscopolamine ([³H] NMS). The inhibition constant (pKi) values are summarized below.

| Compound | pKi (M1) | pKi (M2) | pKi (M3) | pKi (M4) | pKi (M5) | M3 vs M2 Selectivity (fold) |

| This compound | 9.90 ± 0.11 | 8.60 ± 0.09 | 9.90 ± 0.11 | 9.49 ± 0.08 | 9.51 ± 0.10 | 20 |

Data presented as mean ± SEM.

Functional Antagonism in Isolated Tissues

The functional potency of this compound was assessed in isolated rat bladder strips by measuring its ability to antagonize carbachol-induced contractions. The compound exhibited a concentration-dependent, unsurmountable antagonism.

| Compound | pKB (Rat Bladder Strips) |

| This compound | 9.13 ± 0.12 |

pKB represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.

In Vitro Radioligand Binding Assay

This protocol was utilized to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Figure 2: Workflow for Radioligand Binding Assay.

Procedure:

-

Membrane Preparation: Human recombinant muscarinic receptors (M1-M5) were expressed in a suitable cell line. The cells were harvested and homogenized in a buffer solution (e.g., 50 mM TRIS-HCl, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended.

-

Competitive Binding: The membrane preparations were incubated with a fixed concentration of the radioligand [³H] NMS and varying concentrations of this compound.

-

Separation and Counting: The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H] NMS (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Studies on Isolated Rat Bladder Strips

This experimental setup was used to evaluate the functional antagonism of this compound on smooth muscle contraction.

Procedure:

-

Tissue Preparation: Male Wistar rats were euthanized, and the urinary bladders were isolated and placed in oxygenated Tyrode buffer. The bladder was cleaned of connective tissue and cut into longitudinal strips.

-

Tissue Mounting: The bladder strips were mounted in organ baths containing Tyrode buffer at 30°C, aerated with carbogen (95% O₂ and 5% CO₂). A resting tension of 1 g was applied, and the tissues were allowed to equilibrate for 90 minutes.

-

Contraction Induction and Antagonism: Cumulative concentration-response curves for the contractile agent carbachol were generated. This was repeated in the presence of increasing concentrations of this compound to assess its antagonistic effect.

-

Data Analysis: The potency of this compound as an antagonist was quantified by calculating the pKB value.

In Vivo Studies in Anesthetized Rabbits

These studies were conducted to assess the functional selectivity of this compound for the urinary bladder over the salivary gland.

Procedure:

-

Animal Preparation: Male New Zealand White rabbits were anesthetized. A catheter was inserted into the urinary bladder to measure intravesicular pressure, and another catheter was placed to measure salivary secretion.

-

Drug Administration: this compound was administered intravenously as a bolus in increasing doses.

-

Measurement of Effects: The inhibitory effect of this compound on carbachol-induced increases in intravesicular pressure and salivary secretion was measured.

-

Selectivity Assessment: The functional selectivity was determined by comparing the dose-response curves for the inhibition of bladder contraction versus salivation. This compound demonstrated a nine-fold greater selectivity for the urinary bladder over the salivary gland compared to oxybutynin.

Conclusions and Implications

This compound is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its functional antagonism of smooth muscle contraction in the bladder, underscores its potential as a therapeutic agent for overactive bladder. The compound's significant in vivo selectivity for the urinary bladder over the salivary gland suggests a reduced likelihood of causing dry mouth, a common side effect of existing antimuscarinic drugs. Further clinical investigation is warranted to translate these promising preclinical findings into human applications.

References

Pharmacological Profile of N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide (AE9C90CB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, also known as AE9C90CB, is a novel and selective muscarinic receptor antagonist. Developed for the potential treatment of overactive bladder (OAB), this compound demonstrates a compelling pharmacological profile characterized by high affinity for M3 muscarinic receptors, significant functional antagonism in bladder smooth muscle, and a favorable selectivity profile for the urinary bladder over salivary glands. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists, which act by blocking the effects of acetylcholine on the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions. This compound has emerged as a promising candidate in this therapeutic class, exhibiting a profile that suggests a potential for high efficacy with a reduced incidence of common side effects such as dry mouth.

Chemical Structure

Systematic Name: N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide

Code Name: this compound

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

In Vitro Receptor Binding Affinities

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) was determined using radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS). The compound displays a high affinity for the M3 receptor subtype, which is predominantly responsible for mediating detrusor muscle contraction.[1][2]

| Receptor Subtype | pKi (mean ± SEM) | Fold Selectivity (M2 vs. M3) |

| M1 | 9.70 ± 0.10 | |

| M2 | 8.60 ± 0.09 | 20-fold |

| M3 | 9.90 ± 0.11 | |

| M4 | 9.60 ± 0.12 | |

| M5 | 9.50 ± 0.13 |

Data sourced from competitive binding assays against [³H]-NMS in CHO-K1 cells expressing human recombinant muscarinic receptors.

In Vitro Functional Antagonism

The functional antagonist activity of this compound was assessed on isolated rat bladder strips by measuring its ability to inhibit carbachol-induced contractions. The compound exhibited unsurmountable antagonism.[1][2]

| Preparation | Agonist | pKB (mean ± SEM) |

| Isolated Rat Bladder Strips | Carbachol | 9.13 ± 0.12 |

In Vivo Functional Selectivity

The in vivo efficacy and selectivity of this compound were evaluated in anesthetized rabbits by measuring the inhibition of carbachol-induced increases in intravesical pressure (bladder contraction) and salivary secretion. This compound demonstrated a significant functional selectivity for the urinary bladder over the salivary gland.[1]

| Parameter | This compound (ED50, µg/kg, i.v.) | Oxybutynin (ED50, µg/kg, i.v.) | Tolterodine (ED50, µg/kg, i.v.) | Darifenacin (ED50, µg/kg, i.v.) | Solifenacin (ED50, µg/kg, i.v.) |

| Bladder Contraction | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.5 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2 |

| Salivary Secretion | 5.8 ± 0.6 | 0.65 ± 0.08 | 2.6 ± 0.3 | 3.2 ± 0.4 | 4.8 ± 0.5 |

| Selectivity Ratio (Salivary/Bladder) | 3.2 | 0.19 | 1.04 | 3.5 | 3.2 |

A higher selectivity ratio indicates greater selectivity for the bladder over the salivary gland.

Signaling Pathways

This compound functions as a competitive antagonist at muscarinic receptors, thereby inhibiting the downstream signaling cascades initiated by acetylcholine. The primary target in the context of OAB is the M3 receptor on detrusor smooth muscle cells.

M3 Receptor Signaling in Bladder Contraction

Activation of M3 receptors by acetylcholine leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in phosphorylation of the myosin light chain and subsequent smooth muscle contraction. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which also contributes to the contractile response. This compound blocks this entire cascade at its inception by preventing acetylcholine from binding to the M3 receptor.

M2 Receptor Signaling and its Role

While M3 receptors are the primary mediators of bladder contraction, M2 receptors are more abundant in the bladder smooth muscle. M2 receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation can indirectly enhance contraction by inhibiting relaxation pathways. This compound also antagonizes M2 receptors, which may contribute to its overall effect on bladder function.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound and reference compounds (e.g., atropine for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of this compound and reference compounds in the assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled atropine (10 µM final concentration for non-specific binding) or the test compound dilution.

-

50 µL of [³H]-NMS (at a concentration close to its Kd).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plates at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Bladder Strip Functional Assay

Objective: To determine the functional antagonist potency (pKB) of this compound on carbachol-induced contractions of rat bladder smooth muscle.

Materials:

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.

-

Carbachol (agonist).

-

This compound (antagonist).

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize the rat and excise the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit solution.

-

Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

-

Mount the strips in the organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a single concentration of this compound for 30 minutes.

-

Perform a second cumulative concentration-response curve to carbachol in the presence of this compound.

-

Repeat steps 7-9 with different concentrations of this compound.

Data Analysis: The pKB value is calculated using the Schild regression analysis. A linear regression of log(concentration ratio - 1) versus the negative logarithm of the antagonist concentration is performed. The x-intercept of this regression line provides the pA₂ value, which is equivalent to the pKB for a competitive antagonist.

Synthesis

A detailed, step-by-step synthesis protocol for N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide is not publicly available in the referenced literature. However, the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives is described in various patents. The general approach likely involves the synthesis of the (1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethylamine core, followed by its coupling with a suitable 2-hydroxy-N-methyl-2,2-diphenylacetamide derivative.

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for this compound are not available in the public domain. For other muscarinic antagonists used in the treatment of OAB, such as oxybutynin and darifenacin, extensive hepatic metabolism is a common feature, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). These drugs can also have active metabolites that contribute to their overall clinical effect. Further studies are required to elucidate the pharmacokinetic profile and metabolic fate of this compound.

Conclusion

N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide (this compound) is a potent and selective M3 muscarinic receptor antagonist. Its pharmacological profile, characterized by high affinity for the M3 receptor, effective functional antagonism of bladder smooth muscle contraction, and significant in vivo selectivity for the bladder over salivary glands, positions it as a promising candidate for the treatment of overactive bladder. The detailed experimental protocols and descriptions of the underlying signaling pathways provided in this guide are intended to support further research into this and similar compounds. Future investigations should focus on elucidating its full pharmacokinetic and metabolic profile, as well as its long-term efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Notes: In Vitro Profiling of AE9C90CB on Bladder Strips

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often stemming from involuntary contractions of the detrusor smooth muscle.[1] The primary therapeutic targets for OAB are the muscarinic acetylcholine receptors, particularly the M3 subtype, which plays a crucial role in mediating bladder contractions.[1][2] AE9C90CB is a novel and potent muscarinic receptor antagonist with notable selectivity for the M3 receptor over the M2 subtype.[1][3] This characteristic suggests a potential for a favorable therapeutic window, minimizing side effects associated with the blockade of other muscarinic receptor subtypes.

These application notes provide a detailed protocol for the in vitro evaluation of this compound on isolated rat bladder strips. The organ bath technique described herein is a robust method for assessing the functional antagonism of compounds targeting bladder smooth muscle contractility.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic M3 receptors. In the urinary bladder, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors on the detrusor smooth muscle. This binding activates the Gq protein-coupled signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with Ca2+ influx through L-type channels, lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the M3 receptor, this compound inhibits this signaling pathway, resulting in the relaxation of the detrusor muscle and a reduction in bladder contractility.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound in comparison to other established muscarinic receptor antagonists.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

| Compound | Human M2 Receptor (pKi) | Human M3 Receptor (pKi) | M3 vs. M2 Selectivity (fold) |

| This compound | 8.60 ± 0.09 | 9.90 ± 0.11 | 20 |

| Tolterodine | 9.11 ± 0.03 | 9.15 ± 0.04 | 1 |

| Oxybutynin | 8.52 ± 0.04 | 9.21 ± 0.03 | 5 |

| Solifenacin | 8.01 ± 0.05 | 8.61 ± 0.05 | 4 |

| Darifenacin | 7.95 ± 0.02 | 9.35 ± 0.03 | 25 |

Table 2: Functional Antagonism in Rat Bladder Strips (pKB)

| Compound | pKB Value |

| This compound | 9.13 ± 0.12 |

| Tolterodine | 8.32 ± 0.09 |

| Oxybutynin | 8.51 ± 0.07 |

| Solifenacin | 7.95 ± 0.08 |

| Darifenacin | 8.44 ± 0.06 |

pKB is an index of functional antagonism, with higher values indicating greater potency.

Experimental Protocols

This section details the methodology for the in vitro bladder strip contractility assay.

Materials and Reagents

-

Male Sprague-Dawley rats (250-300 g)

-

Krebs Solution (in mM): NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7

-

Carbachol (agonist)

-

This compound and other reference antagonists

-

Carbogen gas (95% O2, 5% CO2)

-

Surgical instruments for dissection

-

Organ bath system with isometric force transducers

-

Data acquisition system

Tissue Preparation

-

Humanely euthanize the rat using an approved method.

-

Perform a midline abdominal incision to expose the pelvic organs.

-

Carefully excise the urinary bladder and immediately place it in a petri dish containing cold, carbogen-aerated Krebs solution.

-

Remove any adhering connective and fatty tissues.

-

Open the bladder with a longitudinal incision from the dome to the base.

-

Prepare longitudinal strips of the detrusor muscle, approximately 2 mm in width and 8-10 mm in length.

Organ Bath Assay

-

Mount the bladder strips vertically in organ baths containing 10 mL of Krebs solution, maintained at 37°C and continuously aerated with carbogen.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension of 1 gram to each strip and allow for an equilibration period of at least 60 minutes. During this time, wash the tissues with fresh Krebs solution every 15 minutes and readjust the tension to 1 gram as needed.

-

After equilibration, induce a reference contraction by adding 80 mM KCl to the bath to assess tissue viability. Wash the tissues and allow them to return to baseline.

Antagonist Potency Determination (pKB)

-

Following the viability check and return to baseline, add the antagonist (e.g., this compound) at a specific concentration to the organ bath and incubate for 30 minutes.

-

Generate a cumulative concentration-response curve for the agonist, carbachol. Start with a low concentration of carbachol and incrementally increase the concentration in the bath, allowing the contractile response to stabilize at each concentration.

-

After the maximum response is achieved, wash the tissues repeatedly with fresh Krebs solution until the baseline tension is restored.

-

Repeat steps 1-3 with increasing concentrations of the antagonist.

-

Construct concentration-response curves for carbachol in the absence and presence of different concentrations of the antagonist.

-

The antagonism by this compound has been described as "unsurmountable," which may indicate non-competitive antagonism. In such cases, the pKB value can be calculated using the following equation for a single antagonist concentration: pKB = -log([B] / (CR-1)) Where:

-

[B] is the concentration of the antagonist.

-

CR (Concentration Ratio) is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Visualizations

References

- 1. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AE9C90CB Administration in Animal Models of Overactive Bladder (OAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[1] The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Muscarinic receptor antagonists are a cornerstone of OAB treatment, working to inhibit these contractions.[2] AE9C90CB is a novel and potent M3 selective muscarinic receptor antagonist that has demonstrated significant functional selectivity for the urinary bladder over the salivary gland in preclinical studies, suggesting a potential for reduced side effects like dry mouth.[3][4]

These application notes provide detailed protocols for the administration and evaluation of this compound in three commonly used animal models of OAB: the cyclophosphamide-induced cystitis model, the partial bladder outlet obstruction model, and the spinal cord injury model.

Signaling Pathway of M3 Muscarinic Receptor Antagonism in Detrusor Muscle